(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone
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Overview
Description
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone typically involves the reaction of 3-methylthiophene with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of various thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylthiophen-2-yl)-(thiomorpholino)methanone
- (3-Methylthiophen-2-yl)-(morpholino)methanone
Uniqueness
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone is unique due to the presence of both a thiophene ring and a nitro group, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
54696-82-1 |
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Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
(3-methylthiophen-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C12H9NO3S/c1-8-6-7-17-12(8)11(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3 |
InChI Key |
NYDMHDLMTWFNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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